molecular formula C15H16S B7997216 4-(3-iso-Propylphenyl)thiophenol

4-(3-iso-Propylphenyl)thiophenol

Cat. No.: B7997216
M. Wt: 228.4 g/mol
InChI Key: TWVYKUXEJAUYKL-UHFFFAOYSA-N
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Description

4-(3-iso-Propylphenyl)thiophenol is an aromatic thiol compound with the molecular formula C15H16S. It is characterized by the presence of a thiophenol group attached to a phenyl ring, which is further substituted with an iso-propyl group at the meta position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-iso-Propylphenyl)thiophenol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for large-scale synthesis and ensures high yields .

Chemical Reactions Analysis

Types of Reactions

4-(3-iso-Propylphenyl)thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Mechanism of Action

The mechanism of action of 4-(3-iso-Propylphenyl)thiophenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound, thiophenol, lacks the iso-propyl substitution but shares similar reactivity.

    4-Methylthiophenol: This compound has a methyl group instead of an iso-propyl group, resulting in different steric and electronic properties.

    4-tert-Butylthiophenol: The tert-butyl group provides greater steric hindrance compared to the iso-propyl group.

Uniqueness

4-(3-iso-Propylphenyl)thiophenol is unique due to the presence of the iso-propyl group, which influences its reactivity and interactions with other molecules. This substitution can affect the compound’s solubility, boiling point, and overall chemical behavior .

Properties

IUPAC Name

4-(3-propan-2-ylphenyl)benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16S/c1-11(2)13-4-3-5-14(10-13)12-6-8-15(16)9-7-12/h3-11,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVYKUXEJAUYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CC=C(C=C2)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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